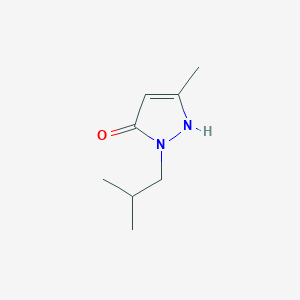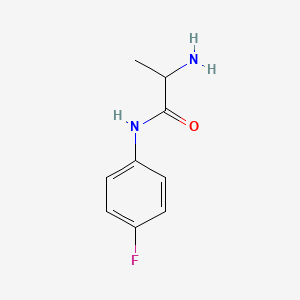![molecular formula C19H19N3O6 B12498734 Methyl 2-(morpholin-4-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12498734.png)
Methyl 2-(morpholin-4-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a nitrobenzamide group, and a benzoate ester, making it a versatile molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The morpholine ring is introduced through nucleophilic substitution reactions, while the nitrobenzamide group is added via amide bond formation. Common reagents used in these reactions include morpholine, nitrobenzoyl chloride, and methyl benzoate. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The nitrobenzamide group can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(morpholin-4-yl)-5-(4-aminobenzamido)benzoate: Similar structure but with an amine group instead of a nitro group.
Methyl 2-(piperidin-4-yl)-5-(4-nitrobenzamido)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate derivatives: Various derivatives with different substituents on the morpholine or benzamide groups.
Uniqueness
Methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrobenzamide group allows for specific interactions with biological targets, while the morpholine ring enhances solubility and stability.
Propiedades
Fórmula molecular |
C19H19N3O6 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
methyl 2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H19N3O6/c1-27-19(24)16-12-14(4-7-17(16)21-8-10-28-11-9-21)20-18(23)13-2-5-15(6-3-13)22(25)26/h2-7,12H,8-11H2,1H3,(H,20,23) |
Clave InChI |
AACSMQFMXKFBOJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


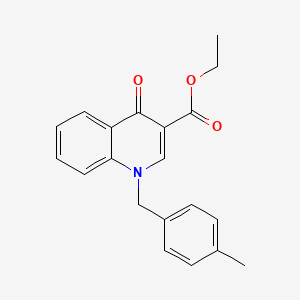
![2-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12498670.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-(trimethylstannyl)-3H-pyrimidine-2,4-dione](/img/structure/B12498673.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498691.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12498706.png)
![N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498709.png)
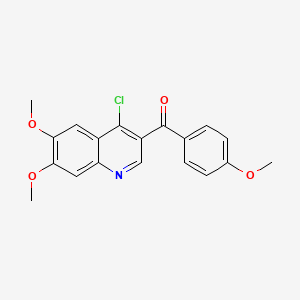
![3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12498717.png)
![({5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B12498720.png)
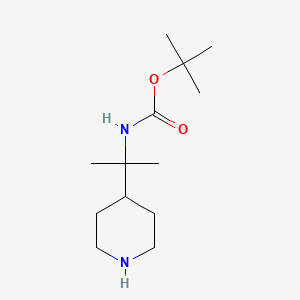
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12498722.png)
